3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid is a chemical compound with the molecular formula C13H9BrO2S and a molecular weight of 309.18 g/mol It is characterized by the presence of a bromophenyl group attached to a thiophene ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the condensation of 4-bromobenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: The Suzuki-Miyaura coupling typically employs palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid has several applications in scientific research:
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl and thiophene moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways and targets are still under investigation, but the compound’s structure suggests it can engage in multiple biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid
- Thiophene derivatives : These include compounds like suprofen and articaine, which have similar thiophene-based structures and exhibit various biological activities .
Uniqueness
3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to its specific combination of a bromophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
Molecular Formula |
C13H9BrO2S |
---|---|
Molecular Weight |
309.18 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H9BrO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
InChI Key |
FTJNPBDQEVRWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Br |
Origin of Product |
United States |
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